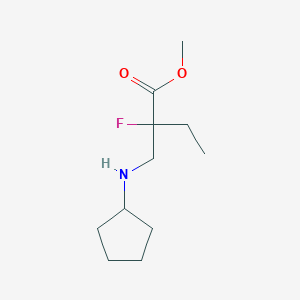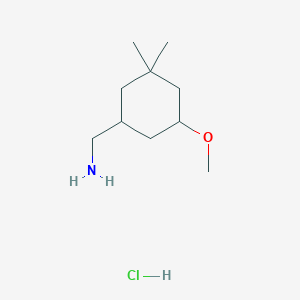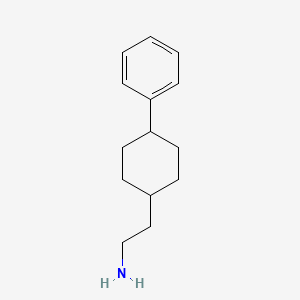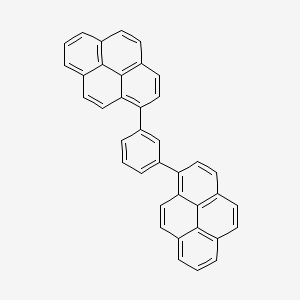
2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of the ethoxyphenyl group and the dimethyl substitution on the morpholine ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired morpholine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced morpholine derivatives, and various substituted phenyl derivatives.
科学的研究の応用
2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)-5,5-dimethylmorpholine
- 2-(4-Chlorophenyl)-5,5-dimethylmorpholine
- 2-(4-Bromophenyl)-5,5-dimethylmorpholine
Uniqueness
2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance certain properties such as solubility and interaction with biological targets.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C14H21NO2/c1-4-16-12-7-5-11(6-8-12)13-9-15-14(2,3)10-17-13/h5-8,13,15H,4,9-10H2,1-3H3 |
InChIキー |
UNSHVIWAEFAVMI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2CNC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


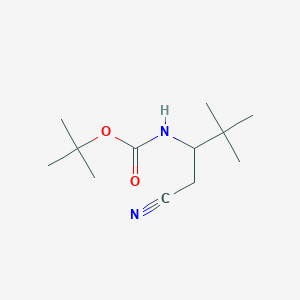
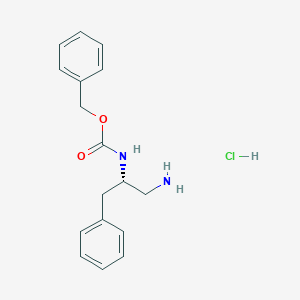
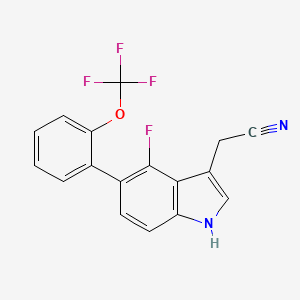
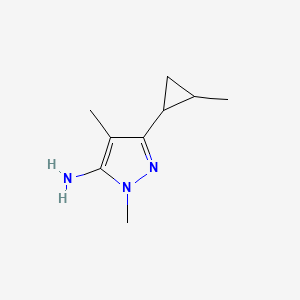
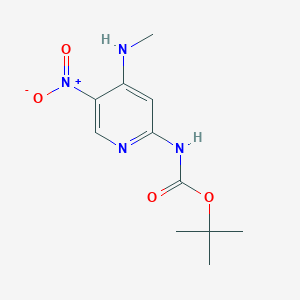
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)



